molecular formula C7H4ClIN4 B2817631 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole CAS No. 2029462-50-6

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2817631
CAS No.: 2029462-50-6
M. Wt: 306.49
InChI Key: YPIHBGZWOKWMRJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a specialized heterocyclic compound of significant interest in chemical synthesis and pharmaceutical research. Tetrazole derivatives are widely recognized for their applications in coordination chemistry, medicinal chemistry, and materials science, often serving as precursors for nitrogen-containing compounds and as key scaffolds in drug discovery . This particular compound features a 1,2,3,4-tetrazole ring substituted at the 1-position with a 5-chloro-2-iodophenyl group, a structure that incorporates both halogen atoms and a nitrogen-rich heterocycle, making it a valuable building block for further chemical transformations. In medicinal chemistry, 1H-tetrazole scaffolds are frequently employed as bioisosteres for carboxylic acids and have been incorporated into compounds exhibiting potent anticancer activity. Recent research has demonstrated that 1-aryl-1H-tetrazole derivatives can function as effective microtubule destabilizers, inhibiting tubulin polymerization and disrupting cell division in cancer cell lines such as gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) . The specific substitution pattern on the phenyl ring, particularly at the ortho-position, has been shown to remarkably enhance antiproliferative effects, suggesting that the structural features of this compound could contribute to the development of novel antitumor agents . From a synthetic perspective, the iodine atom on the phenyl ring offers a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of more complex molecular architectures. The compound can be synthesized using modern, environmentally friendly methodologies, including solvent-free protocols employing heterogeneous catalysts like silver nanoparticles supported on sodium borosilicate glass, which enable good to high yields with easy work-up procedures under greener conditions . Researchers value this compound for its potential in quantitative structure-activity relationship (QSAR) studies and as a key intermediate in the development of heterocyclic hypervalent iodine(III) compounds, which are useful reagents in organic synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIHBGZWOKWMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution and electrophiles like halogens for electrophilic substitution.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted tetrazole, while oxidation can produce a nitro-substituted tetrazole.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrazoles, including 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole, have shown promise in the development of anticancer agents. The compound acts as an inhibitor of tryptophan hydroxylase (TPH), which is involved in serotonin biosynthesis. Inhibiting TPH can reduce serotonin levels, potentially impacting tumor growth in certain cancers .

Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create inhibitors for diseases related to serotonin dysregulation, such as gastrointestinal disorders and mood disorders . The versatility of tetrazoles in medicinal chemistry is well-documented, with numerous studies highlighting their role as pharmacophores in drug design .

Agricultural Applications

Pesticide Development
The tetrazole ring structure is known for its effectiveness in agricultural chemicals. Compounds containing tetrazoles have been utilized in the formulation of pesticides due to their ability to disrupt biological processes in pests. The introduction of halogenated phenyl groups enhances the biological activity of these compounds .

Fungicides
Tetrazole derivatives are also being explored as fungicides. Their ability to interfere with fungal metabolism makes them suitable candidates for development into effective agricultural fungicides. Ongoing research aims to optimize their efficacy and reduce environmental impact .

Coordination Chemistry

Ligands in Catalysis
this compound has been studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be leveraged in catalysis. For example, it has been reported as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity .

Metal Complexes
The formation of metal complexes using tetrazoles has implications for materials science and nanotechnology. These complexes can exhibit unique electronic properties and are being investigated for applications in sensors and electronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated reduced tumor growth in models with TPH inhibition.
Pesticide Development Enhanced biological activity against pests compared to non-halogenated analogs.
Coordination Chemistry Improved catalytic efficiency in palladium-catalyzed reactions using tetrazole ligands.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Physical Properties

Substituent position and identity significantly influence physical properties. Below is a comparative analysis with key analogs:

Compound Name Substituents on Phenyl Ring Melting Point (°C) Key Spectral Features (NMR δ, ppm) References
1-(5-Chloro-2-Iodophenyl)-1H-tetrazole 5-Cl, 2-I Not reported Not available
1-(2,4-Dichlorophenyl)-1H-tetrazole 2-Cl, 4-Cl 146–147 $^1$H NMR: 7.45–7.80 (aromatic protons)
1-(4-Bromophenyl)-1H-tetrazole 4-Br 183–185 $^13$C NMR: δ 141–157 (tetrazole carbon)
1-(2-Methyl-3-Chlorophenyl)-1H-tetrazole 2-CH$_3$, 3-Cl 95–96 $^1$H NMR: δ 2.35 (CH$_3$), 7.20–7.60
1-(4-Chlorophenyl)-1H-tetrazole 4-Cl Not reported IR: 1620–1680 cm$^{-1}$ (C=N stretch)

Key Observations :

  • Halogen substituents (Cl, Br, I) increase melting points due to enhanced intermolecular interactions (e.g., 1-(4-Bromophenyl)-1H-tetrazole, 183–185°C vs. 1-(2-Methyl-3-Chlorophenyl)-1H-tetrazole, 95–96°C) .
  • Electron-withdrawing groups (e.g., Cl, Br) deshield aromatic protons, shifting $^1$H NMR signals upfield .

Biological Activity

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This tetrazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antifungal, anticancer, and anti-inflammatory treatments. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a one-pot reaction using various catalysts and reagents. For instance, one method utilizes tributylmethylammonium chloride as a catalyst to facilitate the cycloaddition of azides with substituted phenyl compounds . The efficiency and yield of these reactions are crucial for the subsequent biological evaluations.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives. For example, this compound was evaluated for its activity against Candida species using the microbroth dilution method. The compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range . These findings suggest that this tetrazole derivative could be a promising candidate for antifungal drug development.

Cytotoxicity

In addition to its antifungal properties, the cytotoxic effects of this compound were assessed using the MTT assay against NIH/3T3 cells. The results indicated that while the compound demonstrated potent antifungal activity, it exhibited relatively low cytotoxicity against mammalian cells . This balance between efficacy and safety is essential for developing therapeutics with minimal side effects.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has garnered attention in recent years. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. For instance, analogs have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests that this compound could possess similar anti-inflammatory properties.

Case Studies and Research Findings

Study Focus Findings
Study 1Antifungal ActivitySignificant activity against Candida species; MIC values in low micromolar range
Study 2CytotoxicityLow cytotoxicity against NIH/3T3 cells; favorable safety profile
Study 3Anti-inflammatory EffectsComparable COX inhibition to diclofenac; potential for therapeutic use

Q & A

Q. How do crystal packing interactions influence the compound’s stability and polymorphism?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify C–H⋯N, π-π, and halogen-bonding interactions.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density.
  • Polymorph Screening : Use solvent/antisolvent crystallization to isolate metastable forms .

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